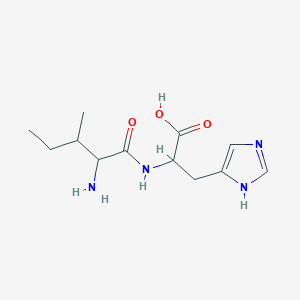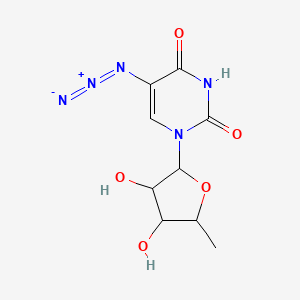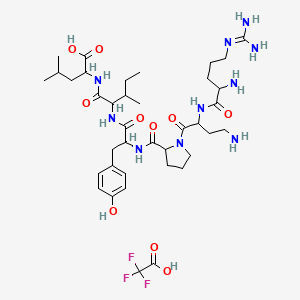![molecular formula C11H14N2S B15095440 2-([(4-Methylphenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B15095440.png)
2-([(4-Methylphenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-([(4-Methylphenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole is a chemical compound that features a sulfanyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([(4-Methylphenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole typically involves the reaction of 4-methylbenzyl chloride with 4,5-dihydro-1H-imidazole-2-thiol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-([(4-Methylphenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used as reducing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
2-([(4-Methylphenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-([(4-Methylphenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The sulfanyl group can interact with thiol-containing enzymes, leading to inhibition or modulation of their activity. The imidazole ring can also interact with various receptors and enzymes, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Methylphenyl)methyl]sulfanyl}benzoic acid
- 2-[(4-Methylphenyl)methyl]sulfanyl}-5,6,7,8-tetrahydroquinazolin-4-yl}sulfanyl]acetate
Uniqueness
2-([(4-Methylphenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the sulfanyl group and the imidazole ring allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H14N2S |
|---|---|
Molecular Weight |
206.31 g/mol |
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C11H14N2S/c1-9-2-4-10(5-3-9)8-14-11-12-6-7-13-11/h2-5H,6-8H2,1H3,(H,12,13) |
InChI Key |
HCWDGESMKTYOLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



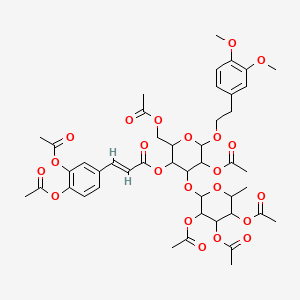
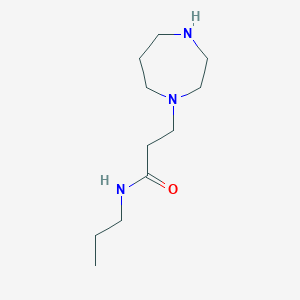
![2-([(4-Bromophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B15095381.png)

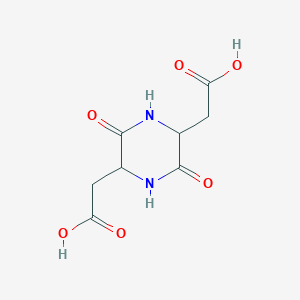
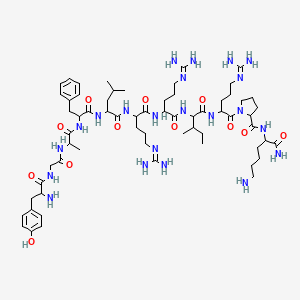

![Tert-butyl 2-[5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B15095414.png)


